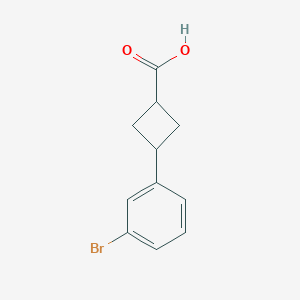
3-(3-Bromophenyl)cyclobutanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-(3-Bromophenyl)cyclobutanecarboxylic Acid, is a derivative of cyclobutanecarboxylic acid with a bromophenyl group attached to the cyclobutane ring. While the specific compound is not directly synthesized in the provided papers, they offer insights into the synthesis of related cyclobutane derivatives and their structural characteristics.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be approached through various methods. For instance, the synthesis of 3-cyclobutylpropanoic acid was achieved using bromomethyl cyclobutane and diethyl malonate through condensation and decarboxylation, yielding an 83% total yield, indicating a potentially scalable and efficient process for industrial production . Similarly, bromomethyl cyclobutane, a potential starting material for the synthesis of 3-(3-Bromophenyl)cyclobutanecarboxylic Acid, was synthesized from cyclobutyl formic acid through a series of reactions including reduction, tosylation, and bromination with an overall yield of 41% . These methods could be adapted for the synthesis of the target compound by incorporating a bromophenyl group at the appropriate step.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the puckered nature of the cyclobutane ring, as observed in the X-ray diffraction studies of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid . The bond lengths and angles can vary depending on the substituents attached to the ring, which can lead to steric crowding and deviations from idealized geometries. These structural insights are crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives can be influenced by the substituents on the ring. For example, the solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid resulted in stereoselective synthesis of cyclobutane derivatives, controlled by the anions present in the salts . This indicates that the functional groups on the cyclobutane ring can be manipulated to achieve specific stereochemical outcomes, which is relevant for the synthesis of 3-(3-Bromophenyl)cyclobutanecarboxylic Acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. The puckering of the cyclobutane ring and the nature of the substituents can affect properties such as solubility, melting point, and reactivity. The synthesis of 3-oxocyclobutanecarboxylic acid, for example, demonstrated an overall yield of 44.07% and provided structural confirmation through NMR, elementary analysis, and mass spectrometry, suggesting that similar analytical techniques could be used to characterize 3-(3-Bromophenyl)cyclobutanecarboxylic Acid .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
3-(3-Bromophenyl)cyclobutanecarboxylic Acid has been utilized in catalytic applications. Matsuda et al. (2008) explored its use in palladium-catalyzed reactions involving carbon-carbon bond cleavage and formation. This process resulted in high yields of 4-arylmethyl-3,4-dihydrocoumarins, demonstrating its potential in organic synthesis (Matsuda, Shigeno, & Murakami, 2008).
Structural Analysis
The structural and conformational aspects of similar cyclobutanecarboxylic acid derivatives have been studied by Reisner et al. (1983), who used X-ray diffraction methods. This research provides insights into the molecular structure, which is essential for understanding its reactivity and potential applications (Reisner, Korp, Bernal, & Fuchs, 1983).
Synthesis Improvements
Huang Bin and Zhang Zheng-lin (2010) reported improvements in the synthesis of 3-Oxocyclobutanecarboxylic Acid, a related compound. Their method, which involves bromination, cyclization, salification, and hydrolysis, offers advantages such as ease of operation and low cost, making it feasible for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).
Polymer Research
Demirelli and Coskun (1999) investigated the synthesis of polymers using a monomer closely related to 3-(3-Bromophenyl)cyclobutanecarboxylic Acid. Their study on the thermal degradation of these polymers contributes to the understanding of polymer stability and degradation mechanisms (Demirelli & Coskun, 1999).
Therapeutic Potential
Research by Srivastava, Singhaus, and Kabalka (1997), and Kabalka and Yao (2004) explored the synthesis of amino acid derivatives of cyclobutanecarboxylic acid for potential use in Boron Neutron Capture Therapy (BNCT), a type of cancer treatment. This highlights the therapeutic potential of derivatives of 3-(3-Bromophenyl)cyclobutanecarboxylic Acid (Srivastava, Singhaus, & Kabalka, 1997) (Kabalka & Yao, 2004).
Scale-Up and Industrial Applications
Yamashita, Nishikawa, and Kawamoto (2019) focused on the scale-up synthesis of a deuterium-labeled derivative of cyclobutanecarboxylic acid using continuous photo flow chemistry. Their work is relevant for the preparation of biologically active compounds, demonstrating industrial applicability (Yamashita, Nishikawa, & Kawamoto, 2019).
Safety and Hazards
Cyclobutanecarboxylic acid has several hazard statements including H302, H312, H314, H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFBCJNREVFPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
1512074-73-5 |
Source


|
| Record name | 3-(3-bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)
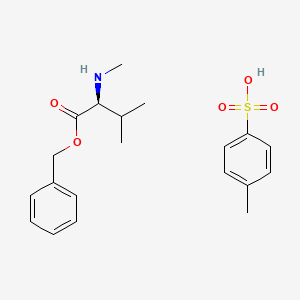
![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)
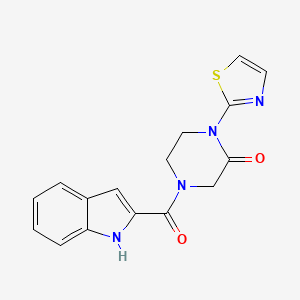
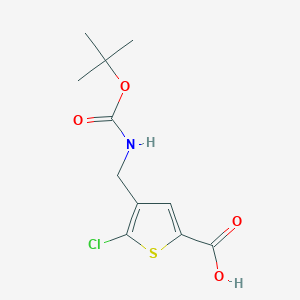
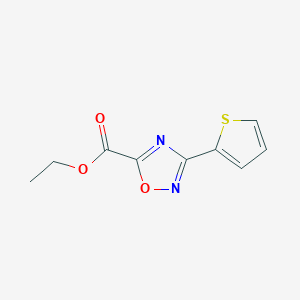

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)

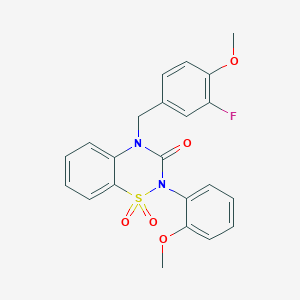
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)

